molecular formula C19H19N3O4S B5345751 2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B5345751
M. Wt: 385.4 g/mol
InChI Key: BAWHLYPZTGOPOK-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with the molecular formula C19H19N3O4S and a molecular weight of 385.4 g/mol. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, agriculture, and industrial chemistry.

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-16(23)22-19-21-12-9-8-11(10-15(12)27-19)20-18(24)17-13(25-2)6-5-7-14(17)26-3/h5-10H,4H2,1-3H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHLYPZTGOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, including cyclization, methylation, and condensation reactions. One common method involves the use of cyanoacetate and urea as raw materials, which undergo a two-step process of cyclization and methylation . This method not only optimizes reaction conditions but also improves yield and reduces the production of colored phosphorus-containing wastewater.

Chemical Reactions Analysis

2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens (such as F, Cl, and Br), small alkyls (such as Me, Et, Pr, and n-Bu), and other substituents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a chitin synthesis inhibitor, which is valuable in the study of insect physiology and the development of insecticides . In biology and medicine, benzamide derivatives, including 2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide, are explored for their potential antibacterial, antifungal, and antioxidant properties . These compounds are also investigated for their potential use in treating various diseases, including cancer and hypercholesterolemia .

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a chitin synthesis inhibitor, it disrupts the formation of chitin in insects, leading to their death . The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .

Comparison with Similar Compounds

2,6-dimethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxy-N-(2-propynyl)benzamide and 2,6-dimethoxy-N-(1-naphthyl)benzamide . While these compounds share similar structural features, their specific substituents and functional groups confer unique properties and activities. For example, 2,3-dimethoxy-N-(2-propynyl)benzamide is known for its antibacterial activity, whereas 2,6-dimethoxy-N-(1-naphthyl)benzamide is used in early discovery research for its unique chemical properties .

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